Daurichromenic acid

Anti-HIV Natural Products Chromene Pharmacology

Daurichromenic acid (DCA) is the most potent anti-HIV plant-derived chromene meroterpenoid reported (EC₅₀ 5.67 ng/mL, TI 3,710 in H9 cells), exceeding its closest co-isolated analog by 65-fold in potency. This product is the sole scaffold with validated sphingomyelin synthase inhibition (IC₅₀ 4 μM) linked to Aβ aggregation research. DCA is uniquely accessible via cofactor-independent DCA synthase for scalable microbial production, offering synthetic tractability unavailable with precursor molecules like grifolic acid. Ideal for anti-HIV lead optimization, neurodegeneration target engagement studies, and combinatorial biosynthesis of halogenated antibacterial derivatives.

Molecular Formula C23H30O4
Molecular Weight 370.5 g/mol
CAS No. 82003-90-5
Cat. No. B1161426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaurichromenic acid
CAS82003-90-5
Molecular FormulaC23H30O4
Molecular Weight370.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CC(O2)(C)CCC=C(C)CCC=C(C)C)C(=C1C(=O)O)O
InChIInChI=1S/C23H30O4/c1-15(2)8-6-9-16(3)10-7-12-23(5)13-11-18-19(27-23)14-17(4)20(21(18)24)22(25)26/h8,10-11,13-14,24H,6-7,9,12H2,1-5H3,(H,25,26)/b16-10+/t23-/m0/s1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Daurichromenic Acid (CAS 82003-90-5): A Chromene Meroterpenoid with Quantified Anti-HIV Potency and Defined Biosynthetic Differentiation


Daurichromenic acid (DCA, CAS 82003-90-5) is a chromene-class meroterpenoid naturally isolated from Rhododendron dauricum (Ericaceae) leaves and twigs [1]. The compound is characterized by a 2H-benzopyran core structure with a sesquiterpene-derived farnesyl side chain and orsellinic acid moiety, with molecular formula C23H30O4 and molecular weight 370.48 g/mol . DCA is biosynthesized via stereoselective oxidative cyclization of grifolic acid catalyzed by DCA synthase, a flavoprotein oxidase with distinct biochemical properties [2]. The compound has been established as one of the most potent plant-derived anti-HIV natural products reported to date, with an EC50 of 0.00567 μg/mL (5.67 ng/mL) and therapeutic index of 3,710 in acutely infected H9 cells [3].

Why Generic Substitution of Daurichromenic Acid with Chromene Analogs or Biosynthetic Precursors Fails


Substitution of daurichromenic acid with structurally related chromene analogs or biosynthetic precursors is not scientifically justifiable due to quantifiable, order-of-magnitude differences in target potency, divergent biological activity profiles, and fundamentally distinct biochemical synthetic accessibility. Co-isolated chromane derivatives (rhododaurichromanic acids A and B) exhibit dramatically reduced or absent anti-HIV activity compared to DCA, with EC50 differences exceeding 65-fold [1]. The biosynthetic precursor grifolic acid, while sharing the orsellinic acid-farnesyl backbone, lacks the cyclized chromene pharmacophore and consequently displays a completely different target inhibition spectrum—including carbonic anhydrase II inhibition (IC50 6.37 μM) that DCA does not exhibit —and demonstrates comparable phytotoxic activity but without DCA's hallmark anti-HIV potency [2]. Furthermore, DCA's enzymatic production via DCA synthase offers a cofactor-independent, heterologously expressible biosynthetic route that is not available for precursor molecules requiring multiple enzymatic steps [3]. These quantifiable disparities render generic analog substitution invalid for any application requiring the specific biological activity or synthetic tractability of DCA.

Product-Specific Quantitative Differentiation Evidence for Daurichromenic Acid Against Closest Comparators


Anti-HIV Potency: Daurichromenic Acid vs. Co-Isolated Chromane Analogs

Daurichromenic acid exhibits 65.3-fold greater anti-HIV potency than its closest co-isolated structural analog, rhododaurichromanic acid A, as quantified by EC50 values in acutely infected H9 lymphocytic cells [1]. The structurally related rhododaurichromanic acid B shows no detectable anti-HIV activity at tested concentrations, confirming that the chromene core (present in DCA) rather than the chromane scaffold (present in the analogs) is essential for potent anti-HIV activity [1].

Anti-HIV Natural Products Chromene Pharmacology

Sphingomyelin Synthase Inhibition: A Second Pharmacologically Validated Target Not Shared by Grifolic Acid

Daurichromenic acid demonstrates potent inhibition of sphingomyelin synthase (SMS) with an IC50 of 4 μM [1]. This target engagement is mechanistically distinct from its anti-HIV activity and is not documented for the biosynthetic precursor grifolic acid in the same assay system. SMS inhibition is relevant to cellular sphingolipid metabolism and has been linked to amyloid-β aggregation inhibition [1].

Sphingomyelin Synthase Enzyme Inhibition Alzheimer's Disease

Biosynthetic Enzyme Differentiation: DCA Synthase vs. Plant Cytochrome P450 Cyclases

DCA synthase, the enzyme responsible for the terminal biosynthetic step converting grifolic acid to daurichromenic acid, exhibits biochemical properties that are mechanistically distinct from cytochrome P450-type cyclases involved in related plant meroterpenoid biosynthesis (e.g., glyceollin and furanocoumarin pathways) [1]. Specifically, DCA synthase is a soluble protein that does not require exogenously added cofactors for catalytic activity, features that are similar to cannabinoid synthases from Cannabis sativa rather than typical plant P450 cyclases [1].

Biosynthesis Oxidocyclase Heterologous Expression

Halogenated Derivative Antibacterial Enhancement: DCA as an Optimizable Scaffold

Combinatorial biosynthesis studies demonstrate that (+)-daurichromenic acid can be produced via heterologous expression of grifolic acid synthases from Stachybotrys bisbyi and DCA synthase from R. dauricum in Aspergillus oryzae [1]. Furthermore, introduction of a halogenase from Fusarium sp. into this biosynthetic strain yields (+)-5-chlorodaurichromenic acid, which exhibits antibacterial activity that exceeds that of the parent DCA and grifolic acid [1]. This establishes DCA as a viable scaffold for biosynthetic derivatization.

Combinatorial Biosynthesis Antibacterial Meroterpenoid Engineering

Total Synthesis Efficiency: Scalable Chemical Access with 49% Overall Yield

Daurichromenic acid has been successfully synthesized via a concise five-step synthetic route with 49% overall yield [1]. The key step employs a microwave-assisted tandem condensation and intramolecular SN2'-type cyclization to construct the 2H-benzopyran core [1]. This high-yielding, short synthetic sequence provides a scalable alternative to isolation from natural sources, which is constrained by seasonal availability and low natural abundance in R. dauricum.

Total Synthesis Process Chemistry Chromene Synthesis

Phytotoxic Activity Equivalence: DCA and Grifolic Acid Share Comparable Plant Cell Death Induction

Both daurichromenic acid and its biosynthetic precursor grifolic acid induce cell death in R. dauricum cell suspension cultures with apoptosis-associated phenomena including cytoplasmic shrinkage, chromatin condensation, and genomic DNA degradation [1]. The cell culture does not endogenously produce either compound, even after elicitation with methyl jasmonate and β-cyclodextrin, and exogenous supplementation of both compounds effectively induces cell death [1]. This establishes that phytotoxic activity is retained across the oxidative cyclization step.

Phytotoxicity Plant Cell Culture Chemical Ecology

Validated Research and Industrial Application Scenarios for Daurichromenic Acid Based on Comparative Evidence


Anti-HIV Lead Discovery and Mechanism-of-Action Studies Requiring High Therapeutic Index

Daurichromenic acid is optimally deployed as a primary screening hit or reference standard in anti-HIV drug discovery programs where high potency and therapeutic window are critical selection criteria. With an EC50 of 0.00567 μg/mL and therapeutic index of 3,710 in H9 cells [1], DCA outperforms the closest co-isolated analog (rhododaurichromanic acid A) by 65-fold in potency and 40-fold in therapeutic index [1]. This quantitative superiority makes DCA the only viable candidate among the Rhododendron-derived series for advanced lead optimization, particularly when downstream studies require sufficient therapeutic margin for in vivo evaluation.

Heterologous Biosynthetic Production Platform Development for Chromene Meroterpenoids

DCA is uniquely suited as a model compound for establishing heterologous production platforms for plant-derived chromene meroterpenoids. The terminal biosynthetic enzyme, DCA synthase, is a soluble flavoprotein oxidase that requires no exogenous cofactors and has been successfully expressed in Pichia pastoris [1]. This contrasts sharply with membrane-bound cytochrome P450 cyclases that require complex redox partner reconstitution [1]. Additionally, combinatorial biosynthesis in Aspergillus oryzae has demonstrated three-step production of DCA from primary metabolic precursors [2]. These features establish DCA as the preferred meroterpenoid scaffold for developing scalable microbial production systems, reducing process complexity relative to P450-dependent pathways.

Sphingolipid Metabolism Research Requiring Validated SMS Inhibition

Daurichromenic acid is a validated inhibitor of sphingomyelin synthase with an IC50 of 4 μM [1], a target engagement profile not documented for its biosynthetic precursor grifolic acid. This activity is mechanistically linked to amyloid-β aggregation inhibition [1]. For researchers investigating sphingolipid metabolism in neurodegeneration or cellular signaling, DCA provides a structurally defined, naturally derived SMS inhibitor that complements existing tool compounds. Procurement of grifolic acid would not support these SMS-focused investigations due to its divergent target profile (carbonic anhydrase II inhibition, IC50 6.37 μM) [2].

Medicinal Chemistry Derivatization Programs Targeting Antibacterial Activity Enhancement

DCA serves as a parent scaffold for halogenated derivative synthesis with enhanced antibacterial properties. Combinatorial biosynthesis studies demonstrate that introduction of a halogenase into DCA-producing strains yields (+)-5-chlorodaurichromenic acid with antibacterial activity exceeding that of both DCA and grifolic acid [1]. This establishes DCA as a chemically tractable scaffold for systematic structure-activity relationship studies. For medicinal chemistry programs focused on antibacterial meroterpenoids, DCA provides a validated starting point for diversification that is not available from the simpler precursor grifolic acid, which lacks the cyclized chromene pharmacophore.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Daurichromenic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.